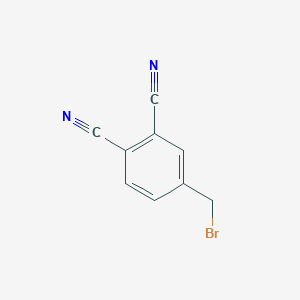
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl(diphenyl)silyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid typically involves the protection of phenol with a tert-butyl(diphenyl)silyl group, followed by the introduction of a boronic acid moiety. One common method includes the reaction of 4-hydroxybenzyl alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Deprotected phenols or other functionalized derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid is widely used as a reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. It is also utilized in the synthesis of pharmaceuticals and natural products.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules such as sugars and amino acids.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable carbon-carbon bonds and its compatibility with various functional groups.
作用機序
The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, inhibiting its activity. The silyl protecting group provides stability and selectivity, allowing the compound to target specific molecular pathways.
類似化合物との比較
Phenylboronic Acid: Lacks the silyl protecting group, making it less stable and selective.
4-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the silyl group, leading to different reactivity and stability.
tert-Butyl(diphenyl)silyl Chloride: Used as a protecting group in various synthetic applications but lacks the boronic acid functionality.
Uniqueness: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid stands out due to its combination of a boronic acid group and a silyl protecting group. This unique structure provides enhanced stability, selectivity, and versatility in various chemical reactions and applications, making it a valuable tool in both academic and industrial research.
特性
CAS番号 |
148289-82-1 |
|---|---|
分子式 |
C23H27BO3Si |
分子量 |
390.4 g/mol |
IUPAC名 |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C23H27BO3Si/c1-23(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-18-19-14-16-20(17-15-19)24(25)26/h4-17,25-26H,18H2,1-3H3 |
InChIキー |
GGCMREPVDKZMLH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8736246.png)




![octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one](/img/structure/B8736278.png)





![8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8736325.png)
![Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]-](/img/structure/B8736329.png)
